Cas no 10496-93-2 (4-(hydroxymethyl)-2,5-dimethylphenol)

4-(hydroxymethyl)-2,5-dimethylphenol structure
10496-93-2 structure
Product Name:4-(hydroxymethyl)-2,5-dimethylphenol
CAS-nummer:10496-93-2
MF:C9H12O2
MW:152.190382957458
CID:1149433
PubChem ID:10942640
Update Time:2025-09-27

4-(hydroxymethyl)-2,5-dimethylphenol Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(hydroxymethyl)-2,5-dimethylphenol
    • 2.5-Dimethyl-4-hydroxymethyl-phenol
    • 4-Hydroxy-2.5-dimethyl-1-hydroxymethyl-benzol
    • 4-Hydroxy-2,5-dimethylbenzenemethanol
    • CTK0D7726
    • 4-Hydroxy-2,5-dimethyl-benzylalkohol
    • (4-Hydroxy-2.5-dimethyl-phenyl)-methanol
    • 4-hydroxy-2,5-dimethyl-benzyl alcohol
    • 4-hydroxymethyl-2,5-dimethylphenol
    • Benzenemethanol, 4-hydroxy-2,5-dimethyl-
    • SureCN4064913
    • 2.5-Dimethyl-4-hydroxymethyl-phenol; 4-Hydroxy-2.5-dimethyl-1-hydroxymethyl-benzol; 4-Hydroxy-2,5-dimethylbenzenemethanol; CTK0D7726; 4-Hydroxy-2,5-dimethyl-benzylalkohol; (4-Hydroxy-2.5-dimethyl-phenyl)-methanol; 4-hydroxy-2,5-dimethyl-benzyl alcohol; 4-hydroxymethyl-2,5-dimethylphenol; Benzenemethanol, 4-hydroxy-2,5-dimethyl-; SureCN4064913;
    • SCHEMBL4064913
    • 10496-93-2
    • 4-Oxy-2,5-dimethyl-benzylalkohol
    • 4-Hydroxy-2,5-dimethyl-benzenemethanol
    • DTXSID40449116
    • YDUMJRNWSQBETB-UHFFFAOYSA-N
    • DB-184172
    • MDL: MFCD09999326
    • Inchi: 1S/C9H12O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,10-11H,5H2,1-2H3
    • InChI-sleutel: YDUMJRNWSQBETB-UHFFFAOYSA-N
    • LACHT: OC1=CC(C)=C(CO)C=C1C

Berekende eigenschappen

  • Exacte massa: 152.083729621g/mol
  • Monoisotopische massa: 152.083729621g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 125
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 40.5Ų

4-(hydroxymethyl)-2,5-dimethylphenol Prijsmeer >>

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